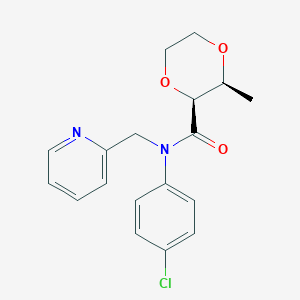![molecular formula C15H19N5O3 B7353090 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide](/img/structure/B7353090.png)
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide, also known as Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) infections. Etravirine was approved by the United States Food and Drug Administration (FDA) in 2008 for the treatment of HIV-1 infections in adults who have failed prior antiretroviral therapy.
Mecanismo De Acción
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide works by inhibiting the reverse transcriptase enzyme of HIV-1, which is responsible for the replication of the virus. It binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that prevents the enzyme from functioning properly. This inhibits the replication of the virus and reduces the viral load in the patient.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in patients, with few side effects. It has been associated with a decrease in viral load and an increase in CD4+ T-cell counts, which are important markers of immune function in HIV-infected individuals. This compound has also been shown to have a low potential for drug interactions, which is important in the treatment of HIV-1 infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the replication of HIV-1. It has also been shown to be effective in patients who have developed resistance to other antiretroviral drugs, making it a useful tool for studying drug resistance in HIV-1 infections.
One limitation of this compound for use in laboratory experiments is its high cost. This may limit its availability for use in research studies. Additionally, this compound is only effective against HIV-1, and is not effective against other viruses or pathogens.
Direcciones Futuras
For research on 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide include the development of new formulations and dosing regimens to improve treatment outcomes. Additionally, research is needed to better understand the mechanisms of drug resistance in HIV-1 infections, and to develop new drugs to overcome this resistance. Finally, research is needed to better understand the long-term effects of this compound on immune function and overall health in HIV-infected individuals.
Métodos De Síntesis
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide is synthesized by reacting 4-ethoxy-3-hydroxybenzaldehyde with methyl pyridine-2-carboxylate in the presence of sodium hydride to form 4-ethoxy-3-methoxybenzaldehyde. This intermediate is then reacted with (R)-3-hydroxytetrahydrofuran in the presence of trifluoroacetic acid to form 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-4-ethoxy-3-methoxybenzene. The final step involves reacting this intermediate with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide has been extensively studied for its use in the treatment of HIV-1 infections. It has been shown to be effective in patients who have failed prior antiretroviral therapy, including those who have developed resistance to other NNRTIs. This compound has also been studied in combination with other antiretroviral drugs, such as protease inhibitors and integrase inhibitors, to improve treatment outcomes.
Propiedades
IUPAC Name |
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-23-13-10-22-9-12(13)20-8-11(17-18-20)15(21)19(2)14-6-4-5-7-16-14/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPMGTYPFOUSAI-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1N2C=C(N=N2)C(=O)N(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]-3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole](/img/structure/B7353017.png)
![(3R,8aS)-3-[5-(7-fluoro-4-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B7353023.png)
![3-[(2R,3S)-2-tert-butyloxolan-3-yl]-5-[(5-methylpyrazolo[3,4-b]pyridin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7353028.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-[1-(2-fluoroethyl)pyrazol-4-yl]-1,2,4-oxadiazole](/img/structure/B7353046.png)
![(3R,8aS)-3-[5-[(5-methylpyrazolo[3,4-b]pyridin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B7353048.png)

![(2S,3R)-N-[[5-methyl-2-(methylamino)phenyl]methyl]-2-(1-methylpyrazol-4-yl)oxolan-3-amine](/img/structure/B7353056.png)
![3-chloro-5-[[[(2S,3R)-2-[1-(cyclopropylmethyl)pyrazol-4-yl]oxolan-3-yl]amino]methyl]phenol](/img/structure/B7353072.png)
![[(3R,4R)-4-[[5-methyl-2-(methylamino)phenyl]methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7353082.png)


![[(4aS,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7353109.png)

![4-[[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]sulfonyl]naphthalene-1-carboxylic acid](/img/structure/B7353120.png)